molecular formula C20H31NO3 B340926 3-(Dodecanoylamino)-4-methylbenzoic acid

3-(Dodecanoylamino)-4-methylbenzoic acid

Cat. No.: B340926
M. Wt: 333.5 g/mol
InChI Key: ZSJDAGHALXBLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dodecanoylamino)-4-methylbenzoic acid is a substituted benzoic acid derivative characterized by a dodecanoyl (12-carbon acyl) group attached to the amino substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. The dodecanoylamino group introduces significant lipophilicity, likely influencing solubility, membrane permeability, and metabolic stability compared to simpler benzoic acid derivatives like 4-methylbenzoic acid (4-MBA) .

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

3-(dodecanoylamino)-4-methylbenzoic acid

InChI

InChI=1S/C20H31NO3/c1-3-4-5-6-7-8-9-10-11-12-19(22)21-18-15-17(20(23)24)14-13-16(18)2/h13-15H,3-12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

ZSJDAGHALXBLHJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Amino-Substituted Benzoic Acid Derivatives

  • 3-(Isobutyrylamino)-4-methylbenzoic Acid: Structure: Features a branched isobutyryl group instead of dodecanoyl. Properties: Reduced lipophilicity (logP ~2–3) compared to the dodecanoyl analog, enhancing aqueous solubility. Synthesis: Typically involves coupling isobutyryl chloride with 3-amino-4-methylbenzoic acid under basic conditions . Applications: Used as intermediates in drug discovery due to improved pharmacokinetic profiles over long-chain analogs .
  • 3-Borono-4-methylbenzoic Acid: Structure: Contains a boronic acid group at the 3-position. Properties: Polar boronic acid enhances reactivity with diols (e.g., in carbohydrate recognition) but reduces metabolic stability. Safety: Causes skin/eye irritation; requires careful handling .

Sulfonamide and Sulfonyl Derivatives

  • 3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic Acid: Structure: Sulfamoyl group at the 3-position and a methoxyphenyl substituent. Synthesis: Generated via chlorosulfonation followed by reaction with 2-methoxyaniline in dichloromethane with triethylamine . Pharmacology: Sulfonamide groups enhance binding to enzymes (e.g., carbonic anhydrase), contrasting with the non-polar dodecanoylamino group .
  • 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic Acid (9f): Structure: Complex sulfonyl-benzimidazole-pyridine substituent. Synthesis: Requires sequential sulfonation, coupling, and purification via column chromatography . Applications: Potential protease inhibitors due to sulfonyl and heterocyclic moieties, unlike the simpler dodecanoylamino analog .

Ester and Ether-Linked Derivatives

  • 4-Benzyloxy-3-methoxybenzoic Acid :

    • Structure : Benzyl ether at 4-position and methoxy at 3-position.
    • Properties : Ether linkages improve stability against hydrolysis compared to ester-containing analogs.
    • Applications : Used in polymer chemistry and as a precursor for antioxidants .
  • 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid: Structure: Phenoxy-methyl group at the 3-position. Properties: Chlorine substituent increases electronegativity, altering electronic distribution on the ring. Synthesis: Achieved via Williamson ether synthesis .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Applications
3-(Dodecanoylamino)-4-methylbenzoic Acid ~335.5 ~6.5 <0.1 (aqueous) Lipophilic drug delivery
4-Methylbenzoic Acid (4-MBA) 136.15 1.9 2.1 Antiseptics, preservatives
3-(Isobutyrylamino)-4-methylbenzoic Acid 221.3 ~2.8 1.5 Intermediate in APIs
3-Borono-4-methylbenzoic Acid 179.97 1.2 3.0 Carbohydrate recognition

Key Observations :

  • The dodecanoylamino group drastically increases logP, reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Sulfonamide and heterocyclic derivatives (e.g., 9f) exhibit targeted bioactivity but require complex synthesis .

Metabolic and Toxicity Profiles

  • 3-(Dodecanoylamino)-4-methylbenzoic Acid: Metabolism: Likely undergoes β-oxidation of the dodecanoyl chain, generating shorter-chain metabolites. Toxicity: Long alkyl chains may accumulate in adipose tissue, posing chronic toxicity risks (inferred from similar lipophilic compounds) .
  • 4-Hydroxy-3-methylbenzoic Acid: Metabolism: Rapid glucuronidation due to the hydroxyl group, enhancing excretion .

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